molecular formula C21H21N3O4S B2398179 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide CAS No. 189509-86-2

2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2398179
CAS No.: 189509-86-2
M. Wt: 411.48
InChI Key: FROXHHGNHHXOCY-UHFFFAOYSA-N
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Description

2-Benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a thiazole-based compound featuring a benzamido group at position 2 and a carboxamide moiety at position 4, linked to a 3,4-dimethoxyphenethylamine chain. The 3,4-dimethoxyphenyl group may enhance lipophilicity and receptor binding, influencing pharmacokinetics .

Properties

IUPAC Name

2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-9-8-14(12-18(17)28-2)10-11-22-20(26)16-13-29-21(23-16)24-19(25)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROXHHGNHHXOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of specific enzymes and proteins. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Its unique structure allows it to interact with various molecular targets, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in this process are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Substituents/Modifications Key Structural Differences
Target Compound 1,3-Thiazole 2-Benzamido, 4-carboxamide-N-(3,4-dimethoxyphenethyl) Reference compound
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide No thiazole core; direct benzamide linkage to 3,4-dimethoxyphenethylamine Simpler structure, lacks heterocyclic ring
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide 1,3-Thiazole 4-Chlorobenzyl at position 2; 4-methoxybenzyl on carboxamide Altered aromatic substituents
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 1,3-Thiazole 2-Thiazolyl linked to dichlorobenzamide No dimethoxyphenethyl chain; halogenated
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 1,3-Thiazole 4-Methyl and pyridinyl groups; carboxamide at position 5 Positional isomerism; pyridine substitution

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than halogenated or hydroxylated analogs .
  • Solubility : Carboxamide and thiazole groups may enhance solubility relative to Rip-B, which lacks heterocyclic polarity .

Biological Activity

The compound 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a thiazole derivative with potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S. Its structure features a thiazole ring, which is known for its diverse biological properties. The presence of the 3,4-dimethoxyphenyl group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, in a study evaluating various thiazole compounds, it was found that certain derivatives exhibited notable antibacterial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for some compounds were reported as low as 0.23 mg/mL against Bacillus cereus , indicating significant efficacy .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
1Bacillus cereus0.230.47
2Escherichia coli0.470.94
3Salmonella Typhimurium0.350.70
4Enterobacter cloacae0.230.47

Antifungal Activity

The compound has also shown promising antifungal properties. In particular, it demonstrated effective inhibition against Trichophyton viride and Aspergillus niger , with MIC values reported at 0.11 mg/mL . These results suggest that the compound could serve as a potential candidate for antifungal therapy.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties due to their ability to modulate various cellular pathways. In vitro studies indicated that the compound could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspase-3, an essential enzyme in the apoptotic pathway .

Table 2: Anticancer Activity in Cell Lines

Cell LineConcentration (μM)Effect on Caspase-3 Activity
MDA-MB-23110Increased by 1.5 times
HepG210Increased by 1.3 times

The biological activity of 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Interaction with Cellular Targets : It potentially binds to specific receptors or proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Disruption of Membrane Integrity : The thiazole ring may interact with lipid membranes, compromising their integrity and leading to cell death.

Case Study: Antimicrobial Efficacy

A study published in the MDPI Journal evaluated several thiazole derivatives, including our compound of interest. The findings indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, suggesting that structural modifications can enhance efficacy .

Case Study: Cancer Cell Apoptosis

Research conducted on thiazole derivatives revealed that specific substitutions on the thiazole ring significantly influenced anticancer activity. The presence of methoxy groups was found to enhance apoptotic effects in breast cancer cells .

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